Ilexsaponin B3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

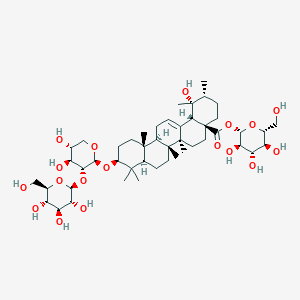

Ilexsaponin B3, also known as Ilexoside K, is a triterpenoid saponin . It has significant hypocholesterolemic activity , which means it can lower cholesterol levels. It is found in the plant species of the Ilex genus .

Synthesis Analysis

The synthesis of this compound has been studied using various chromatographic methods. A method called the Quantitative Analysis of Multi-components with Single Marker (QAMS) was established for the simultaneous determination of six triterpenoid saponins, including this compound, in Ilex pubescens by Ultra Performance Liquid Chromatography (UPLC) and High Performance Liquid Chromatography (HPLC) .Molecular Structure Analysis

The molecular formula of this compound is C47H76O18 . It has an average mass of 929.096 Da and a monoisotopic mass of 928.503174 Da . It has 24 defined stereocentres .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied using LC-MS/MS methods . The method was used to determine the metabolic potential of intestinal bacterial strains on this compound .Physical And Chemical Properties Analysis

This compound is a triterpenoid saponin with the molecular formula C47H76O18 . It has an average mass of 929.096 Da and a monoisotopic mass of 928.503174 Da .Applications De Recherche Scientifique

Antithrombotic Activity

Ilexsaponin B3 (IB3), derived from the roots of Ilex pubescens, has demonstrated significant antithrombotic activity. It inhibits thrombosis-caused hemiplegia and death induced by collagen-epinephrine in mice and arterial thrombotic models in rats. However, it does not dissolve blood clots or inhibit platelet aggregation induced by adenosine diphosphate (ADP) in rabbits (Xiong Tianqin et al., 2012).

Pro-Angiogenic Effects

Ilexsaponin A1, a close relative of this compound, exhibits pro-angiogenic activity, promoting cell proliferation, migration, invasion, and tube formation in human umbilical vein endothelial cells. It also rescues blood vessel loss in vascular insufficient zebrafish models, indicating potential therapeutic applications for cardiovascular diseases and related vascular insufficiencies (Jingjing Li et al., 2017).

Protection Against Myocardial Injury

Research has shown that Ilexsaponin A attenuates ischemia-reperfusion-induced myocardial injury through an anti-apoptotic pathway. This indicates a potential application for this compound in protecting against heart diseases and related conditions (Shuang Zhang et al., 2017).

Structural Analysis

The sugar moieties of this compound have been structurally analyzed through NMR techniques. Such analyses are crucial for understanding the chemical properties and potential therapeutic applications of the compound (Fu Chun-yan, 2008).

Absorption Characteristics

Studies have investigated the absorption characteristics of related compounds like ilexgenin A and ilexsaponin B1 in human umbilical vein endothelial cells, providing insights into how these compounds might be processed and utilized within the human body, which could be relevant for this compound as well (Jingwen Qiu et al., 2022).

Metabolites Identification and Drug-Drug Interaction

The metabolites of Ilexsaponin A1 have been identified, and its potential for drug-drug interaction has been evaluated. Understanding such interactions is critical for the safe and effective use of this compound in therapeutic settings (Liang Wu et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-21-10-15-47(41(58)65-39-35(57)33(55)31(53)25(19-49)62-39)17-16-44(5)22(37(47)46(21,7)59)8-9-27-43(4)13-12-28(42(2,3)26(43)11-14-45(27,44)6)63-40-36(29(51)23(50)20-60-40)64-38-34(56)32(54)30(52)24(18-48)61-38/h8,21,23-40,48-57,59H,9-20H2,1-7H3/t21-,23-,24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,43+,44-,45-,46-,47+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICIOAMNFCXLEV-FIKBOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)

![3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/no-structure.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)